(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group for amino acids in solid-phase peptide synthesis. This compound is particularly useful due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid typically involves the protection of the amino group of L-cysteine with the Fmoc groupThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in DMF for Fmoc removal.
Major Products Formed
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Regeneration of free thiol groups.
Substitution: Removal of the Fmoc group yields the free amino group.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis, facilitating the creation of complex peptides and proteins.
Biology: Used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the synthesis of custom peptides for research and development purposes.
Mechanism of Action
The primary mechanism of action for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of cysteine during the synthesis process, preventing unwanted side reactions. It is removed under basic conditions, allowing the amino group to participate in subsequent coupling reactions. The phenylacetylamino group provides additional stability and specificity in the synthesis process .
Comparison with Similar Compounds
Similar Compounds
- N-(9H-Fluoren-9-ylmethoxycarbonyl)-L-alanine
- N-(9H-Fluoren-9-ylmethoxycarbonyl)-N-methyl-L-valine
- N-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-L-phenylalanine
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid is unique due to the presence of the phenylacetylamino group, which provides additional stability and specificity compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of peptides that require precise control over the reaction conditions and product stability .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(2-phenylacetyl)amino]methylsulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c30-25(14-18-8-2-1-3-9-18)28-17-35-16-24(26(31)32)29-27(33)34-15-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,30)(H,29,33)(H,31,32)/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFAZPXACZPNQB-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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